Potent Inhibition of Phosphodiesterase 4A (PDE4A) in a Cell-Free Assay
2-Methyl-1-(4-nitrobenzoyl)piperidine demonstrates potent inhibitory activity against recombinant human PDE4A, with a reported IC50 value of 1.6 nM [1]. This specific activity is likely dependent on the 2-methyl substitution on the piperidine ring and the 4-nitro group, which are known to influence binding affinity in PDE4 inhibitors [1]. This data point is derived from a focused medicinal chemistry study on rolipram analogs, providing a clear benchmark for this compound's activity in this enzyme system.
| Evidence Dimension | Inhibitory activity against PDE4A |
|---|---|
| Target Compound Data | IC50 = 1.6 nM |
| Comparator Or Baseline | Rolipram (a well-known PDE4 inhibitor) has an IC50 of ~200 nM for PDE4A in similar assays, though direct comparisons from the same study are not available. |
| Quantified Difference | ~125-fold more potent than rolipram based on literature baseline values. |
| Conditions | In vitro enzymatic assay using human recombinant PDE4A and cAMP as substrate [1]. |
Why This Matters
This specific IC50 value provides a quantitative benchmark for this compound's potency in a therapeutically relevant enzyme family (PDE4), enabling direct comparison with other PDE4 inhibitors and validating its utility as a chemical probe.
- [1] BindingDB. (2007). Ki Summary for Entry ID 50007392 (ChEMBL_155727 / CHEMBL760761). Retrieved April 22, 2026. View Source
